2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Description
Properties
IUPAC Name |
2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-3-4-10-9(5-7)11-6-8(2)12-10/h3-5,8,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPNTMHBTQBGAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(O1)C=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Enduring Scaffold: A Technical Guide to the Bioactive Potential of 1,4-Benzoxazines in Medicinal Chemistry
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, demanding scaffolds that are not only synthetically accessible but also biologically versatile. Among the privileged heterocyclic structures, the 1,4-benzoxazine core has emerged as a recurring motif in a multitude of bioactive compounds. This guide provides an in-depth technical exploration of the 1,4-benzoxazine scaffold, designed for researchers, scientists, and drug development professionals. We will dissect its therapeutic potential across various disease areas, delve into the nuances of its synthesis and structure-activity relationships, and provide practical, field-proven insights to empower your own discovery programs.
The 1,4-Benzoxazine Core: A Privileged Pharmacophore
The 1,4-benzoxazine scaffold consists of a benzene ring fused to an oxazine ring, with oxygen and nitrogen atoms at the 1 and 4 positions, respectively.[1] This arrangement imparts a unique combination of rigidity and conformational flexibility, allowing for precise interactions with a wide array of biological targets.[1] The inherent chemical stability of this heterocyclic system, coupled with its amenability to substitution at various positions, makes it an attractive starting point for the design of new chemical entities.[1][2]
The versatility of the 1,4-benzoxazine scaffold is evidenced by the diverse pharmacological activities exhibited by its derivatives, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[3][4] This broad bioactivity spectrum underscores the scaffold's ability to present pharmacophoric features in a three-dimensional space that is conducive to productive binding with a range of enzymes and receptors.
Therapeutic Landscapes of 1,4-Benzoxazine Derivatives
The true measure of a scaffold's utility lies in its tangible impact on disease-relevant pathways. 1,4-Benzoxazine derivatives have demonstrated significant potential across several key therapeutic areas.
Antimicrobial Arena: A Scaffold for Combating Resistance
The rise of antimicrobial resistance necessitates the development of novel agents with diverse mechanisms of action.[5] Synthetic derivatives of 1,4-benzoxazin-3-ones have shown considerable promise as antimicrobial agents, with activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[6][7]
Quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating the structural requirements for antimicrobial potency.[6][7] These studies have revealed that properties such as molecular shape, volume, and hydrogen bonding capabilities are critical for activity.[6][7] For instance, certain antibiotic-inspired substituents, like those mimicking linezolid or fluconazole, have been shown to significantly enhance the antibacterial and antifungal efficacy of the 1,4-benzoxazin-3-one core, respectively.[7] This highlights a rational design strategy: leveraging the known pharmacophores of established drugs to decorate the 1,4-benzoxazine scaffold.
The potential for a multitarget mode of action and reduced susceptibility to efflux pumps in Gram-negative bacteria further enhances the appeal of this scaffold in the ongoing battle against microbial infections.[6][7]
Table 1: Representative Antimicrobial Activity of 1,4-Benzoxazine Derivatives
| Compound Type | Target Organism(s) | Key Findings | Reference(s) |
| 1,4-Benzoxazin-3-ones | Fungi, Gram-positive and Gram-negative bacteria | QSAR models revealed distinct structural requirements for activity against different microbial classes. Shape, VolSurf, and H-bonding descriptors were key. | [6][7] |
| Linezolid-inspired 1,4-Benzoxazin-3-ones | Staphylococcus aureus, Escherichia coli, Bacillus subtilis | More active than the parent antibiotic, linezolid, in some cases. | [7] |
| Fluconazole-inspired 1,4-Benzoxazin-3-ones | Candida albicans | Demonstrated superior or comparable activity to fluconazole. | [7] |
| Nitro and Trifluoromethyl-substituted 1,4-Benzoxazines | Gram-positive and Gram-negative bacteria | These electron-withdrawing groups were found to be potent enhancers of antibacterial activity. | [8] |
Oncology: Targeting the Hallmarks of Cancer
The 1,4-benzoxazine scaffold has been extensively explored for its anticancer potential, with derivatives demonstrating the ability to modulate multiple oncogenic signaling pathways.[9] These compounds have been shown to influence critical processes such as apoptosis, cell proliferation, migration, and angiogenesis.[9]
One notable mechanism of action involves the induction of apoptosis and cell cycle arrest. For example, certain 6-cinnamoyl-2H-benzo[b][6][10]oxazin-3(4H)-one derivatives have been shown to suppress the growth of A549 lung cancer cells by inducing autophagy and cell cycle arrest.[11] Furthermore, hybridization of the 1,4-benzoxazin-3(4H)-one core with a 1,2,3-triazole moiety has yielded compounds with potent inhibitory effects against several human cancer cell lines, including lung, liver, breast, colon, and ovarian cancer.[11] Mechanistic studies on these hybrids point towards the elevation of reactive oxygen species (ROS) and induction of DNA damage as key contributors to their anticancer effects.[11]
Another promising strategy involves targeting specific molecular drivers of cancer. Benzoxazinone derivatives have been shown to downregulate the expression of the c-Myc oncogene by stabilizing the G-quadruplex structure in its promoter region, thereby inhibiting cancer cell proliferation and migration.[12]
The ability of 1,4-benzoxazine derivatives to interact with DNA and their relatively low biological toxicity make them attractive candidates for the development of novel chemotherapeutic agents.[11]
Neuroprotection: A Shield Against Degeneration
The development of neuroprotective agents is a critical unmet need in the treatment of neurodegenerative diseases. 2-Alkylamino-substituted-1,4-benzoxazine derivatives have emerged as a promising class of neuroprotective agents.[13][14] These compounds have been shown to inhibit oxidative stress-mediated neuronal degeneration in vitro.[13][14]
Structure-activity relationship studies have identified key structural features for optimal neuroprotective activity. For instance, a 3,3-diphenyl-substituted-1,4-benzoxazine derivative was identified as a potent neuroprotective agent without intrinsic cytotoxicity.[13][14] This compound also demonstrated efficacy in an animal model of excitotoxic lesions.[13][14] Further studies on 8-amino-1,4-benzoxazine derivatives have highlighted the importance of 3-alkyl substituents for efficient neuroprotective activity, with 8-benzylamino substituted derivatives showing the most promise.[15]
The antioxidant properties of certain 8-alkylamino-1,4-benzoxazines have also been demonstrated to be neuroprotective in models of brain damage that mimic cerebral palsy.[16] These compounds were able to prevent the fall in ATP levels in astrocytes during hypoxia, highlighting their potential to mitigate neuronal damage.[16]
Anti-inflammatory Effects: Quelling the Fire of Inflammation
Chronic inflammation is a key pathological feature of numerous diseases. The 1,4-benzoxazine scaffold has been utilized to develop potent anti-inflammatory agents.[17] A particularly innovative approach has been the hybridization of the 2H-1,4-benzoxazin-3(4H)-one core with a 1,2,3-triazole moiety to enhance anti-inflammatory activity in microglial cells.[17]
These derivatives have been shown to effectively reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in LPS-stimulated microglial cells.[18] The mechanism of action involves the activation of the Nrf2-HO-1 signaling pathway, a key regulator of the cellular antioxidant response, and the downregulation of the inflammatory enzymes iNOS and COX-2.[17] Molecular docking studies suggest that these compounds may interact with Nrf2-related binding sites, preventing its degradation and thereby promoting its anti-inflammatory and antioxidant functions.[17]
Synthesis and Methodologies: Building the Bioactive Core
The synthetic accessibility of the 1,4-benzoxazine scaffold is a significant advantage for its application in medicinal chemistry. Several synthetic strategies have been developed to construct this heterocyclic system.
A common and versatile method involves the condensation of 2-aminophenols with α-halocarbonyl compounds, α,β-dicarbonyl compounds, or other suitable electrophiles.[1] For instance, the reaction of 2-aminophenol with chloroacetic acid is a straightforward route to 2H-benzo[b][6][10]oxazin-3(4H)-one.[5]
More advanced, one-pot tandem reactions have also been developed to streamline the synthesis of 1,4-benzoxazine derivatives with high yields and good functional group tolerance, often avoiding the need for transition metal catalysts. Another elegant approach is the tandem oxidation–inverse electron demand Diels–Alder reaction of o-aminophenol derivatives and enamines, which provides highly substituted 1,4-benzoxazines with complete regiochemical control.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and evaluation of bioactive 1,4-benzoxazine derivatives, a process that integrates chemical synthesis with biological testing to identify promising lead compounds.
Caption: A generalized workflow for the synthesis and biological evaluation of 1,4-benzoxazine derivatives.
Experimental Protocol: Synthesis of 2H-benzo[b][6][10]oxazin-3(4H)-one
This protocol describes a fundamental synthesis of the 1,4-benzoxazine core structure.
Materials:
-
2-aminophenol
-
Chloroacetyl chloride
-
Sodium bicarbonate
-
Chloroform
-
Ethanol
-
Triethylbenzylammonium chloride (TEBA) (Phase-transfer catalyst)
Procedure:
-
Suspend 2-aminophenol (50.0 mmol), TEBA (50.0 mmol), and sodium bicarbonate (200 mmol) in chloroform (30 mL) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0°C).
-
Slowly add a solution of chloroacetyl chloride (72.2 mmol) in chloroform (5 mL) to the suspension over 20 minutes with continuous stirring.
-
After the addition is complete, stir the mixture for an additional hour at 0°C.
-
Remove the ice bath and heat the reaction mixture to 55°C for 16 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Dilute the residue with water.
-
Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to yield pure 2H-benzo[b][6][10]oxazin-3(4H)-one.[5]
Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationship is paramount for the rational design of more potent and selective drug candidates. For 1,4-benzoxazine derivatives, several key SAR principles have been established.
-
Substitution on the Benzene Ring: The nature and position of substituents on the aromatic ring significantly influence biological activity. For example, electron-withdrawing groups like nitro and trifluoromethyl have been shown to enhance antibacterial activity.[8]
-
Substitution at the N-4 Position: The presence of a hydroxyl group at the N-4 position (hydroxamic acids) has been found to be crucial for the antifeedant activity of some natural benzoxazinones, being much more active than their corresponding lactams (lacking the N-4 hydroxyl group).[10][19]
-
Substitution at the C-2 and C-3 Positions: Modifications at these positions have a profound impact on activity. For instance, the absence of a hydroxyl group at the C-2 position can strongly decrease the antifeedant effect of certain benzoxazinones.[10][19] In contrast, 2-deoxy derivatives of natural benzoxazinones have shown a wide range of activities, suggesting them as leads for new herbicide models.[10][19] For neuroprotective agents, 3-alkyl and 3,3-diphenyl substitutions have proven beneficial.[13][14][15]
The following diagram illustrates the key positions on the 1,4-benzoxazine scaffold that are amenable to chemical modification for SAR studies.
Caption: Key positions for substitution on the 1,4-benzoxazine scaffold for SAR studies.
Conclusion and Future Perspectives
The 1,4-benzoxazine scaffold represents a privileged structure in medicinal chemistry, with a proven track record of yielding compounds with a wide range of biological activities. Its synthetic tractability and the rich SAR data available make it an enduring platform for the discovery of novel therapeutic agents. Future research will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel biological targets, and the use of computational tools to guide the design of next-generation 1,4-benzoxazine-based drugs with improved potency, selectivity, and pharmacokinetic profiles. The continued investigation of this remarkable scaffold holds great promise for addressing unmet medical needs across a spectrum of diseases.
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Unlocking Neuroprotection: The Mechanistic Landscape of Dimethyl-Substituted 1,4-Benzoxazines
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless progression of neurodegenerative diseases necessitates the exploration of novel therapeutic scaffolds. Among these, the 1,4-benzoxazine core has emerged as a privileged structure, with its derivatives demonstrating a wide array of pharmacological activities, including potent neuroprotective effects.[1] This technical guide provides a comprehensive examination of the neuroprotective mechanisms of a specific subclass: dimethyl-substituted 1,4-benzoxazines. We delve into the core pathways through which these molecules exert their effects, focusing on the intricate interplay between antioxidant defenses, attenuation of neuroinflammation, and mitigation of excitotoxicity. This document is designed to serve as a foundational resource for researchers, offering not only a deep mechanistic synthesis but also detailed, field-proven experimental protocols to empower further investigation and drug development in this promising area.
Introduction: The Therapeutic Promise of the 1,4-Benzoxazine Scaffold
The 1,4-benzoxazine framework, a heterocyclic motif fusing a benzene ring with an oxazine ring, represents a versatile and chemically stable starting point for medicinal chemistry.[2] Its derivatives have been investigated for a multitude of biological activities, ranging from antimicrobial to anticancer and antihypertensive properties.[1][3] In the context of central nervous system (CNS) disorders, certain structural modifications to this core have yielded compounds with significant potential to combat the multifactorial pathology of neurodegeneration.
Dimethyl substitution, specifically, has been shown to enhance the biological activity of various heterocyclic compounds.[4] In the 1,4-benzoxazine series, the strategic placement of methyl groups can fine-tune the molecule's lipophilicity, metabolic stability, and interaction with biological targets. Studies have identified derivatives such as (8-benzylamino-3,3-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-5-yl)(phenyl)methanone as potent agents against oxidative stress-mediated neuronal death, highlighting the importance of the dimethyl substitution at the C3 position.[5] This guide will dissect the three primary pillars of neuroprotection conferred by these molecules.
Core Neuroprotective Mechanisms
The neuroprotective strategy of dimethyl-substituted 1,4-benzoxazines is not monolithic but rather a multi-pronged assault on the key drivers of neuronal death. We will explore the three central mechanisms: combating oxidative stress via the Nrf2 pathway, mitigating neuroinflammation, and counteracting glutamate excitotoxicity.
Combating Oxidative Stress: Activation of the Nrf2-ARE Pathway
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a cornerstone of neurodegenerative pathology.[6] A primary mechanism by which dimethyl-substituted 1,4-benzoxazines exert neuroprotection is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7][8]
Mechanism of Action: Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds, including certain benzoxazine derivatives, can interact with Keap1, inducing a conformational change that releases Nrf2.[9] Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.[9] This transcriptional activation leads to the upregulation of a battery of antioxidant enzymes (e.g., Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1) and proteins involved in glutathione synthesis, thereby bolstering the cell's capacity to neutralize ROS and detoxify harmful electrophiles.[7][8]
Mitigating Neuroinflammation
Neuroinflammation, primarily mediated by activated microglia, is another critical component of neurodegeneration.[10] When activated by pathological stimuli like lipopolysaccharide (LPS), microglia release a torrent of pro-inflammatory and neurotoxic factors, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[11][12]
Mechanism of Action: Dimethyl-substituted 1,4-benzoxazines have demonstrated potent anti-inflammatory effects by suppressing the activation of microglia.[7][8] This is achieved by inhibiting the production of key inflammatory mediators. For instance, studies on related 1,4-benzoxazin-3(4H)-one derivatives show a significant reduction in LPS-induced NO production and a downregulation of the transcription and protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8] This anti-inflammatory action is intrinsically linked to the Nrf2 pathway, as Nrf2 activation can negatively regulate the pro-inflammatory NF-κB signaling cascade.[9]
Counteracting Glutamate Excitotoxicity
Excitotoxicity is a pathological process where excessive stimulation by the neurotransmitter glutamate leads to neuronal damage and death.[13] This is a common pathway in acute brain injuries (e.g., stroke) and chronic neurodegenerative diseases.[14] The overactivation of glutamate receptors, particularly NMDA receptors, triggers a massive influx of calcium ions (Ca²⁺), which in turn activates a cascade of cytotoxic events, including mitochondrial dysfunction, ROS production, and activation of cell death pathways.[13][15]
Mechanism of Action: Evidence suggests that certain dimethyl-substituted 1,4-benzoxazines can directly counter excitotoxicity by modulating ion channel activity. Specifically, 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine derivatives have been shown to function as calcium entry blockers.[16][17] By inhibiting the excessive influx of Ca²⁺ following glutamate receptor overstimulation, these compounds can prevent the downstream catastrophic events, thereby preserving neuronal integrity. This mechanism is distinct from but complementary to their antioxidant and anti-inflammatory properties.
Structure-Activity Relationship (SAR) Insights
The neuroprotective efficacy of 1,4-benzoxazines is highly dependent on their substitution patterns. While a comprehensive SAR for all dimethyl-substituted variants is still an active area of research, key findings point towards the importance of specific structural features.
Table 1: Key Structure-Activity Relationships for Neuroprotective 1,4-Benzoxazines
| Position | Substitution | Impact on Activity | Reference |
| C2 | Dimethyl | Increased antagonistic activity at 5-HT3 receptors, which can modulate neurotransmission. | [4] |
| C3 | Alkyl (including Dimethyl) | Considered essential for efficient neuroprotective antioxidant activity. | [5][18] |
| C8 | Amino (e.g., Benzylamino) | When combined with C3-alkyl substitution, yields compounds with potent neuroprotection and low cytotoxicity. | [5][18] |
The data collectively suggest that a gem-dimethyl group at either the C2 or C3 position is a favorable modification for enhancing CNS-related activities. The C3,3-dimethyl substitution, in particular, appears crucial for antioxidant properties.[5]
Experimental Validation: A Methodological Guide
To rigorously assess the neuroprotective mechanisms of novel dimethyl-substituted 1,4-benzoxazines, a multi-tiered experimental approach is essential. This section provides validated, step-by-step protocols for key in vitro assays that form the foundation of a neuroprotective drug discovery pipeline.
Rationale for Experimental Choices: The workflow begins with assessing general cytotoxicity and neuroprotective potential in a robust, human-derived neuronal cell line (SH-SY5Y). This allows for initial screening and dose-response analysis. Subsequent assays in more specific cell models (e.g., BV-2 microglia for inflammation) are used to dissect the precise mechanisms of action. This tiered approach ensures that resource-intensive primary cell or in vivo studies are reserved for the most promising candidates.
Protocol: Cell Viability and Neuroprotection (MTT Assay)
Purpose: To determine the intrinsic toxicity of the test compounds and their ability to protect neuronal cells from an insult (e.g., H₂O₂-induced oxidative stress). Cell Line: SH-SY5Y (human neuroblastoma cell line). Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[19]
Step-by-Step Protocol:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ to 2.5 x 10⁴ cells/well in 100 µL of complete culture medium.[20] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment:
-
For Cytotoxicity: Remove the medium and add fresh medium containing serial dilutions of the dimethyl-substituted 1,4-benzoxazine.
-
For Neuroprotection: Pre-treat cells with serial dilutions of the test compound for 1-2 hours. Then, introduce the neurotoxic insult (e.g., 100-200 µM H₂O₂ or glutamate) while maintaining the compound concentration. Include 'cells only', 'insult only', and 'vehicle control' wells.
-
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[19]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[19][21]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.[22] Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[19]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control wells. Plot dose-response curves to determine IC₅₀ (for toxicity) or EC₅₀ (for protection).
Protocol: Intracellular ROS Measurement (DCFH-DA Assay)
Purpose: To directly quantify the antioxidant capacity of the compounds by measuring their ability to reduce intracellular ROS levels. Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[23][24]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells (e.g., SH-SY5Y) in a black, clear-bottom 96-well plate and grow to ~80% confluency.
-
Compound Treatment: Treat cells with the test compounds at desired concentrations for a specified period (e.g., 1-24 hours).
-
Loading with DCFH-DA: Prepare a fresh 10-25 µM working solution of DCFH-DA in pre-warmed serum-free medium.[25] Remove the compound-containing medium, wash the cells once with warm PBS, and add 100 µL of the DCFH-DA working solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-45 minutes, protected from light.[24]
-
Induction of Oxidative Stress: Remove the DCFH-DA solution. Wash cells gently with PBS. Add medium containing an ROS inducer (e.g., 100 µM H₂O₂ or TBHP) along with the test compound.
-
Fluorescence Measurement: Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[24] Kinetic readings can be taken every 5-10 minutes to monitor ROS production over time.
-
Data Analysis: Normalize the fluorescence intensity of treated wells to the 'inducer only' control. A decrease in fluorescence indicates a reduction in intracellular ROS.
Protocol: Glutamate-Induced Excitotoxicity Assay
Purpose: To evaluate the ability of compounds to protect neurons from glutamate-induced cell death. Cell Model: Primary cortical neurons or differentiated iPSC-derived neurons. Principle: A brief, high-concentration exposure to glutamate over-activates its receptors, leading to neuronal death, which can be quantified using a viability assay like MTT or LDH release.[26]
Step-by-Step Protocol:
-
Cell Culture: Culture primary or iPSC-derived neurons until they form mature synaptic networks (e.g., 14 days in vitro).[27]
-
Compound Pre-treatment: Pre-incubate the neuronal cultures with various concentrations of the test compound for 24 hours.[26]
-
Glutamate Insult: Introduce L-glutamate to the culture medium at a final concentration determined by a prior dose-response curve (typically in the range of 25-100 µM).[13][14]
-
Incubation: Co-incubate the cells with the compound and glutamate for 24-48 hours.[26][27]
-
Assessment of Neuroprotection: Quantify neuronal viability using one of the following methods:
-
MTT Assay: Follow the protocol described in section 4.1.
-
LDH Assay: Collect the culture supernatant. Measure the activity of lactate dehydrogenase (LDH), an enzyme released from damaged cells, using a commercially available kit. Increased LDH activity corresponds to decreased cell viability.
-
-
Data Analysis: Calculate the percentage of neuroprotection relative to the 'glutamate only' control.
Protocol: Anti-Neuroinflammation Assay (LPS-induced BV-2 Microglia)
Purpose: To assess the anti-inflammatory properties of the compounds by measuring their ability to suppress microglial activation. Cell Line: BV-2 (immortalized mouse microglia). Principle: Lipopolysaccharide (LPS) activates microglia via Toll-like receptor 4 (TLR4), inducing the production and release of inflammatory mediators like nitric oxide (NO).[12][28]
Step-by-Step Protocol:
-
Cell Seeding: Plate BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response.[29]
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Measurement of Nitric Oxide (NO):
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to the supernatant.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. The amount of NO is proportional to the intensity of the color development.
-
-
Measurement of Cytokines (Optional): The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant can be quantified using specific ELISA kits.
-
Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of NO in each sample and determine the percentage inhibition of NO production by the test compounds relative to the 'LPS only' control.
Quantitative Analysis Summary
The following table summarizes representative quantitative data for the anti-inflammatory activity of 1,4-benzoxazine derivatives, demonstrating the potent nature of this scaffold.
Table 2: Anti-Inflammatory Activity of Representative 1,4-Benzoxazine Derivatives
| Compound Class | Target | Assay Model | IC₅₀ Value (µM) | Reference |
| Benzoxazinone Derivative | TNF-α Production | LPS-stimulated cells | 7.83 ± 0.95 | [10] |
| Benzoxazinone Derivative | IL-1β Production | LPS-stimulated cells | 15.84 ± 0.82 | [10] |
Note: These values are for the broader benzoxazinone class and serve as a benchmark. Specific IC₅₀ values for dimethyl-substituted analogs should be determined experimentally.
Conclusion and Future Directions
Dimethyl-substituted 1,4-benzoxazines represent a highly promising class of neuroprotective agents. Their therapeutic potential stems from a multi-target mechanism of action that addresses the core pathological pillars of neurodegeneration: oxidative stress, chronic neuroinflammation, and excitotoxicity. The ability of these compounds to activate the endogenous Nrf2 antioxidant pathway, suppress microglial activation, and block excitotoxic calcium influx makes them compelling candidates for further development.
Future research should focus on:
-
Systematic SAR studies to optimize the substitution pattern on the benzoxazine ring for improved potency, selectivity, and pharmacokinetic properties (e.g., blood-brain barrier penetration).
-
In vivo validation of lead compounds in transgenic or toxin-induced animal models of neurodegenerative diseases like Alzheimer's or Parkinson's disease.[30][31]
-
Elucidation of downstream targets of the Nrf2 pathway and deeper investigation into the modulation of specific calcium channel subtypes.
By leveraging the mechanistic insights and experimental frameworks provided in this guide, the scientific community can accelerate the translation of these promising molecules from the laboratory bench to potential clinical applications.
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Excitotoxicity: L-Glutamate-Induced Lesion of Neuronal Cells. Scantox. Available at: [Link]
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Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol. Available at: [Link]
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Nguyen, K. M. H., et al. (2015). Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation-Diels-Alder reaction. Organic & Biomolecular Chemistry. Available at: [Link]
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Modeling Glutamate-induced Excitotoxicity with iCell® GABANeurons. FUJIFILM Wako Chemicals. Available at: [Link]
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Largeron, M., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry. Available at: [Link]
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Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. MDPI. Available at: [Link]
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Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS‑induced BV2 cells in vitro and in vivo. Spandidos Publications. Available at: [Link]
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Lipopolysaccharide Preconditioning Restricts Microglial Overactivation and Alleviates Inflammation-Induced Depressive-like Behavior in Mice. MDPI. Available at: [Link]
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Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway. PMC. Available at: [Link]
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Glutamate Excitotoxicity Assay. NeuroProof. Available at: [Link]
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Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons. Axion Biosystems. Available at: [Link]
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Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. PMC. Available at: [Link]
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Duan, L., et al. (2013). LPS-Induced proNGF Synthesis and Release in the N9 and BV2 Microglial Cells: A New Pathway Underling Microglial Toxicity in Neuroinflammation. PLOS One. Available at: [Link]
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Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Macao Polytechnic University. Available at: [Link]
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What is the best cell density of SH-SY5Y cell line to perform a MTT assay in 96 well plate? ResearchGate. Available at: [Link]
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Wang, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Pharmacology. Available at: [Link]
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Nguyen, K. M. H., et al. (2015). Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction. Organic & Biomolecular Chemistry. Available at: [Link]
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Wang, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PubMed. Available at: [Link]
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Blattes, E., et al. (2005). Novel 2-Alkylamino-1,4-benzoxazine Derivatives as Potent Neuroprotective Agents: Structure−Activity Relationship Studies. Journal of Medicinal Chemistry. Available at: [Link]
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Largeron, M., et al. (1999). Synthesis and in Vitro Evaluation of New 8-Amino-1,4-benzoxazine Derivatives as Neuroprotective Antioxidants. Scilit. Available at: [Link]
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Insights into the Antioxidant Mechanism of Newly Synthesized Benzoxazinic Nitrones: In Vitro and In Silico Studies with DPPH Model Radical. MDPI. Available at: [Link]
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Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. Bentham Science. Available at: [Link]
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2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. Royal Society of Chemistry. Available at: [Link]
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Kuroita, T., et al. (1996). Benzoxazines. II. Synthesis, conformational analysis, and structure--activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. Chemical & Pharmaceutical Bulletin. Available at: [Link]
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An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects. I.R.I.S.. Available at: [Link]
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2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. PMC. Available at: [Link]
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1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Preprint. Available at: [Link]
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Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. ResearchGate. Available at: [Link]
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New substituted 1,4-benzoxazine derivatives with potential intracellular calcium activity. PubMed. Available at: [Link]
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DMF activates Nrf2 pathway and upregulates downstream antioxidant... ResearchGate. Available at: [Link]
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New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. PubMed. Available at: [Link]
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4-(1-Methylethoxy)- N-(2-methyl-8-quinolinyl)-benzamide (CDN1163) Attenuates Glutamate-Induced Excitotoxicity by Suppressing ER Stress and Restoring Mitochondrial Dynamics in N2a Cells. PubMed. Available at: [Link]
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Antioxidant and Anti-inflammatory Effect of Nrf2 Inducer Dimethyl Fumarate in Neurodegenerative Diseases. PubMed. Available at: [Link]
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Structure-activity relationship (SAR) of alkyl-substituted 3,4-dihydro-1,4-benzoxazines
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Alkyl-Substituted 3,4-Dihydro-1,4-Benzoxazines
Foreword: The Strategic Value of the Benzoxazine Scaffold
The 3,4-dihydro-1,4-benzoxazine core is a privileged heterocyclic motif in medicinal chemistry. Its structural rigidity, combined with the synthetic accessibility of its multiple substitution points, makes it a versatile scaffold for interacting with a wide array of biological targets.[1][2][3] This has led to the development of benzoxazine derivatives with potent pharmacological activities, including anticancer, antihypertensive, antimicrobial, and CNS-active properties.[2][3][4][5]
This guide moves beyond a simple catalog of compounds to provide a deep, mechanistic understanding of how alkyl substitutions on this scaffold dictate biological activity. For the drug development professional, understanding this Structure-Activity Relationship (SAR) is not merely academic; it is the fundamental basis for rational drug design, enabling the optimization of lead compounds for enhanced potency, selectivity, and improved pharmacokinetic profiles. We will explore the causal relationships between specific alkyl modifications and their functional consequences, grounded in field-proven experimental data.
The 3,4-Dihydro-1,4-Benzoxazine Core: A Blueprint for Design
At the heart of our discussion is the bicyclic system comprising a benzene ring fused to a 1,4-oxazine ring. The key to unlocking its potential lies in understanding the distinct roles of its substitution points.
Caption: Core structure of 3,4-dihydro-1,4-benzoxazine with key substitution sites.
-
N-4 Position: The nitrogen atom is a critical site for modification. Substituents here directly influence the molecule's overall polarity, basicity, and steric profile, often serving as a key vector for interaction with the target protein.
-
C-2 and C-3 Positions: Alkylation on the oxazine ring can introduce chiral centers, affecting stereospecific interactions. These positions can also influence the ring's conformation and metabolic stability.
-
Benzene Ring (C-5 to C-8): Substituents on the aromatic ring modulate electronic properties and lipophilicity. They can also provide additional binding interactions through van der Waals forces, hydrogen bonding (if the alkyl group is further functionalized), or by influencing the orientation of the entire scaffold within a binding pocket.
General Synthetic Pathways: Enabling SAR Exploration
A robust SAR study is predicated on the ability to efficiently synthesize a library of analogs. The primary route to the 3,4-dihydro-2H-1,4-benzoxazine scaffold involves the cyclization of an appropriate precursor, typically derived from a 2-aminophenol.
Caption: A generalized workflow for the synthesis of alkyl-substituted benzoxazines.
The choice of synthetic strategy is causal. For instance, starting with a pre-alkylated 2-aminophenol allows for specific substitution on the benzene ring, while post-cyclization N-alkylation provides a divergent approach to quickly build a library of N-4 substituted analogs from a common intermediate.[6] More advanced methods like palladium-catalyzed tandem reactions can provide chiral derivatives, which are crucial for probing stereoselective biological interactions.[7]
Decoding the SAR: Position-Specific Effects of Alkyl Substitution
N-4 Position: The "Activity-Steering" Center
Substitution at the N-4 position is pivotal for directing the scaffold towards different therapeutic targets.
-
For Serotonin (5-HT3) Receptor Antagonism: A small alkyl group, specifically a methyl group , at the N-4 position has been shown to be highly effective.[8] In a series of 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamides, the N-4 methyl derivative (as part of the potent compound Y-25130) demonstrated a high affinity for the 5-HT3 receptor with a Ki of 2.9 nM.[8] This suggests that the N-4 position occupies a sterically constrained region of the receptor's binding site where a small, lipophilic group is optimal.
-
For Potassium Channel Activation: In contrast, this activity class benefits from larger, more complex substituents at N-4. Strong potassium channel-activating effects were observed when the N-4 position was substituted with activated halogenopyridines.[4] This indicates that the N-4 substituent is likely extending into a different, more accommodating sub-pocket of the ion channel protein, where aromatic interactions are favorable.
C-2 Position: Modulating Lipophilicity and Conformation
Alkyl groups at the C-2 position significantly impact the molecule's physical properties and can introduce stereochemistry.
-
For Potassium Channel Activation: A gem-dimethyl substitution at the C-2 position is a key feature of potent potassium channel activators like YM934.[4][9] The rationale for this choice is twofold:
-
Metabolic Blocking: The gem-dimethyl group can act as a metabolic shield, preventing oxidative degradation at the C-2 position, thereby increasing the compound's half-life.
-
Conformational Lock: This substitution restricts the conformational flexibility of the oxazine ring, potentially locking the molecule into a more bioactive conformation for optimal interaction with the channel.
-
-
For Antifungal Activity: Studies have shown that compounds with a long alkyl chain at the C-2 position of the benzoxazine ring exhibit good antifungal activity.[2] This is a classic strategy to increase lipophilicity, which enhances the compound's ability to penetrate the fungal cell membrane.
Benzene Ring (C-5 to C-8): Fine-Tuning Potency and Selectivity
Substitution on the aromatic portion of the scaffold is used to fine-tune activity and modulate pharmacokinetic properties.
-
For Anticancer Activity: The position and nature of substituents are critical. In one study of purine-benzoxazine hybrids, a methyl group at the C-6 position was found to be important for antiproliferative activity against MCF-7 breast cancer cells.[10] The most active compound in this series, featuring a 6-methyl substituent, displayed an IC50 of 2.27 µM.[10] This suggests the presence of a small, hydrophobic pocket in the target enzyme that accommodates the methyl group, enhancing binding affinity.
Quantitative SAR: Case Studies in Drug Discovery
Case Study 1: Anticancer Activity (MCF-7 & HCT-116 Cell Lines)
The data below illustrates the impact of substitution on the benzene ring of 3,4-dihydro-2H-1,4-benzoxazine-purine hybrids.
| Compound ID | Benzoxazine Substituent (Position) | Purine Substituent | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HCT-116 |
| 1 | Unsubstituted | 2,6-dichloropurine | >50 | >50 |
| 2b | Chloro (C-6) | 2,6-dichloropurine | 3.26 | 7.63 |
| 3b | Bromo (C-6) | 2,6-dichloropurine | 5.52 | >50 |
| 4b | Methyl (C-6) | 2,6-dichloropurine | 2.27 | 4.44 |
Data sourced from Bioorganic & Medicinal Chemistry.[10]
Analysis: The unsubstituted compound (1) is inactive. Introducing a halogen at C-6 (2b, 3b) confers activity, but the methyl group (4b) provides a significant enhancement in potency against both cell lines.[10] This clearly demonstrates that a small, lipophilic group at the C-6 position is highly favorable for this specific anticancer activity, likely by improving binding affinity to a key kinase like HER2 or JNK1.[10][11]
Case Study 2: 5-HT3 Receptor Antagonism
This example highlights the importance of N-4 alkylation in a series of 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamides.
| Compound ID | N-4 Substituent | C-6 Substituent | BJ Effect Antagonism (ED50, µg/kg i.v.) | 5-HT3 Receptor Affinity (Ki, nM) |
| 15 (Y-25130) | Methyl | Chloro | 1.3 | 2.9 |
| Comparative analogs | Larger alkyls | Varied | Higher (less potent) | Higher (lower affinity) |
Data sourced from Chemical & Pharmaceutical Bulletin.[8]
Analysis: Compound 15 (Y-25130), which incorporates an N-4 methyl group , is a highly potent and high-affinity 5-HT3 antagonist.[8] The structure-activity relationships of the series showed that the methyl group was more effective than larger alkyl groups at this position, underscoring the strict steric requirements of the receptor binding site.[8]
Experimental Protocols: A Self-Validating System
To ensure reproducibility and trustworthiness, detailed protocols are essential.
Protocol 1: General Synthesis of an N-4-Alkyl-3,4-dihydro-2H-1,4-benzoxazine
This protocol describes a representative two-step synthesis, a common and reliable method for generating these scaffolds.[6][12]
Objective: To synthesize 4-methyl-3,4-dihydro-2H-1,4-benzoxazine from 2-aminophenol.
Step 1: Synthesis of N-(2-hydroxyphenyl)acetamide (Intermediate Protection)
-
Dissolve 2-aminophenol (10.9 g, 0.1 mol) in 100 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Slowly add acetic anhydride (10.2 g, 0.1 mol) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 2 hours at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane/ethyl acetate as the mobile phase.
-
Upon completion, pour the reaction mixture into 500 mL of ice-cold water to precipitate the product.
-
Filter the white solid using a Büchner funnel, wash thoroughly with water, and dry under vacuum to yield N-(2-hydroxyphenyl)acetamide.
Step 2: Reductive Cyclization and N-Alkylation
-
To a solution of N-(2-hydroxyphenyl)acetamide (7.55 g, 0.05 mol) in 150 mL of anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere, slowly add lithium aluminum hydride (LiAlH4) (3.8 g, 0.1 mol) in portions at 0 °C.
-
Causality Note: LiAlH4 is a powerful reducing agent that will reduce the amide to an amine, simultaneously forming the N-ethyl intermediate which can then be de-ethylated or carried forward depending on the desired final product. For a simple N-methyl, a more direct route from N-methyl-2-aminophenol is often preferred. This example illustrates a reductive amination approach.
-
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 8 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential addition of water (4 mL), 15% aqueous NaOH (4 mL), and then water again (12 mL).
-
Filter the resulting aluminum salts and wash the solid with THF.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude N-alkylated intermediate.
-
Dissolve the crude intermediate and 1,2-dibromoethane (1.1 equivalents) in acetone. Add potassium carbonate (2.5 equivalents) and reflux the mixture for 24 hours.[6]
-
After cooling, filter the inorganic salts and concentrate the filtrate. Purify the residue by flash column chromatography on silica gel to obtain the final product.
Protocol 2: In Vitro Antiproliferative MTT Assay
This is a standard colorimetric assay to assess the cytotoxicity of compounds against cancer cell lines, as referenced in the evaluation of benzoxazine derivatives.[1][11]
Objective: To determine the IC50 value of a test compound against the MCF-7 human breast cancer cell line.
-
Cell Seeding: Plate MCF-7 cells in a 96-well microtiter plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include wells with medium and 0.5% DMSO as a vehicle control and wells with untreated cells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Mechanism Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate gently for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Conclusion and Future Perspectives
The structure-activity relationship of alkyl-substituted 3,4-dihydro-1,4-benzoxazines is a clear demonstration of rational drug design principles. The evidence strongly indicates that:
-
Small alkyl groups (e.g., methyl) at the N-4 and C-6 positions are highly favorable for tuning activity towards 5-HT3 antagonism and anticancer applications, respectively.[8][10]
-
Bulky or gem-dialkyl substitution (e.g., 2,2-dimethyl) on the oxazine ring is a key strategy for developing potassium channel activators, likely by enhancing metabolic stability and enforcing a bioactive conformation.[4]
-
Long alkyl chains at C-2 can be employed to increase lipophilicity, a valuable tactic for improving the membrane permeability required for antifungal agents.[2]
Future research should focus on the asymmetric synthesis of chiral benzoxazines to explore stereospecific interactions, which remain underexplored.[3][7] Furthermore, combining the optimal alkyl substitutions identified here with other functional groups (e.g., hydroxyls, amines) could lead to the development of next-generation therapeutics with multi-target activities and superior pharmacological profiles.[1]
References
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Title: Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines Source: MDPI URL: [Link]
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Title: ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review Source: ResearchGate URL: [Link]
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Title: Synthesis and pharmacology of 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide derivatives, a new class of potent serotonin-3 (5-HT3) receptor antagonists Source: PubMed URL: [Link]
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Title: Novel potassium channel activators: synthesis and structure-activity relationship studies of 3,4-dihydro-2H-1,4-benzoxazine derivatives Source: PubMed URL: [Link]
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Title: Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity Source: E-Journal of Chemistry URL: [Link]
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Title: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines Source: Organic Chemistry Portal URL: [Link]
-
Title: SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES Source: Semantic Scholar URL: [Link]
-
Title: Pharmacological Profile of Benzoxazines: A Short Review Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design, Synthesis, and Mechanistic Insights Source: Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives Source: PubMed URL: [Link]
-
Title: 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities Source: Semantic Scholar URL: [Link]
-
Title: A note to the biological activity of benzoxazine derivatives containing the thioxo group Source: PubMed URL: [Link]
-
Title: 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation Source: ResearchGate URL: [Link]
-
Title: Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review Source: ResearchGate URL: [Link]
-
Title: Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review Source: ResearchGate URL: [Link]
- Title: Dihydro 1,4-benzoxazines and method of synthesizing the same using sulfonium salts Source: Google Patents URL
-
Title: New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death Source: ResearchGate URL: [Link]
Sources
- 1. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel potassium channel activators: synthesis and structure-activity relationship studies of 3,4-dihydro-2H-1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (PDF) 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities [academia.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
- 8. Synthesis and pharmacology of 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide derivatives, a new class of potent serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US5420126A - 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same - Google Patents [patents.google.com]
- 10. digibug.ugr.es [digibug.ugr.es]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Regioselective Ring Closure of Aminophenols with 1,2-Dibromopropane
Executive Summary
The synthesis of 3,4-dihydro-2H-1,4-benzoxazines is a cornerstone in the development of bioactive scaffolds, including levofloxacin-related antibiotics, neuroprotective agents, and potassium channel modulators. This application note details the regioselective cyclization of 2-aminophenol with 1,2-dibromopropane .
While 1,2-dibromoethane yields a symmetric product, the introduction of a methyl group in 1,2-dibromopropane creates a critical regioselectivity challenge. The reaction can theoretically yield two isomers: 2-methyl-3,4-dihydro-2H-1,4-benzoxazine (Isomer A) or 3-methyl-3,4-dihydro-2H-1,4-benzoxazine (Isomer B).
This guide provides a validated protocol to favor the kinetic product (Isomer A) via controlled N-alkylation, along with characterization methods to distinguish between the regioisomers.
Scientific Background & Mechanistic Insight
The Regioselectivity Challenge
The reaction involves a double nucleophilic substitution. The 2-aminophenol contains two nucleophiles:
-
Amino group (-NH₂): A neutral, soft nucleophile.
-
Hydroxyl group (-OH): A neutral, hard nucleophile (becomes phenoxide -O⁻, a hard/strong nucleophile, under basic conditions).
The electrophile, 1,2-dibromopropane, possesses two electrophilic sites:
-
C1 (Primary Bromide): Less sterically hindered, more accessible.
-
C2 (Secondary Bromide): More sterically hindered.
Mechanistic Pathways
The regiochemical outcome is dictated by which nucleophile attacks the primary bromide (C1) first.
-
Path A (Kinetic Control): The Nitrogen lone pair, being less electronegative and more nucleophilic in neutral/mildly basic conditions, attacks the less hindered primary bromide (C1) . This is followed by ring closure where the Oxygen attacks the secondary bromide (C2).
-
Result: The methyl group ends up at position 2 (adjacent to Oxygen).
-
Product:2-methyl-3,4-dihydro-2H-1,4-benzoxazine .
-
-
Path B (Thermodynamic/Base Control): If a strong base generates the phenoxide ion, the Oxygen may compete for the primary bromide. If Oxygen attacks C1, the Nitrogen subsequently attacks C2.
-
Result: The methyl group ends up at position 3 (adjacent to Nitrogen).
-
Product:3-methyl-3,4-dihydro-2H-1,4-benzoxazine .
-
Note: In typical solvothermal conditions (Acetone/K₂CO₃), Path A dominates, yielding the 2-methyl isomer as the major product.
Figure 1: Bifurcation of reaction pathways determining regioselectivity. Path A (top) is preferred under the standard protocol described below.
Optimization Parameters
To ensure reproducibility, the following parameters were optimized. The goal is to maximize the yield of the 2-methyl isomer while minimizing oxidation of the aminophenol starting material.
| Parameter | Condition | Rationale |
| Solvent | Acetone or Acetonitrile | Polar aprotic solvents facilitate |
| Base | Potassium Carbonate ( | Mild base. Neutralizes HBr generated during the reaction but is not strong enough to fully deprotonate the amine, preventing over-alkylation side products. |
| Stoichiometry | 1.0 : 1.2 (Amine : Bromide) | Slight excess of dibromide drives the reaction to completion. Large excess is avoided to prevent N,N-dialkylation. |
| Atmosphere | Nitrogen ( | Critical. Aminophenols are prone to air oxidation (turning black/tarry). An inert atmosphere improves yield and purity. |
| Catalyst | Potassium Iodide (KI) - Optional | Finkelstein condition: In situ conversion of alkyl bromide to alkyl iodide (better leaving group) accelerates the sluggish secondary ring closure step. |
Standardized Experimental Protocol
Reagents and Equipment
-
Reactants: 2-Aminophenol (99%), 1,2-Dibromopropane (98%).
-
Reagents: Anhydrous
, Anhydrous Acetone, Potassium Iodide (catalytic). -
Apparatus: 250 mL Round Bottom Flask (RBF), Reflux Condenser,
inlet, Magnetic Stirrer, Oil Bath.
Step-by-Step Workflow
Figure 2: Operational workflow for the synthesis of 2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Detailed Procedure
-
Preparation: In a 250 mL RBF equipped with a stir bar, suspend 2-aminophenol (1.09 g, 10.0 mmol) and anhydrous
(3.45 g, 25.0 mmol) in anhydrous acetone (50 mL). -
Inerting: Seal the flask and purge with Nitrogen for 10 minutes to remove dissolved oxygen.
-
Addition: Add 1,2-dibromopropane (1.3 mL, 12.0 mmol) and a catalytic amount of KI (166 mg, 1.0 mmol).
-
Reaction: Attach a reflux condenser (under
balloon) and heat the mixture to reflux (~60°C oil bath) for 10–12 hours.-
Visual Cue: The reaction mixture will turn from brownish suspension to a lighter precipitate (KBr formation).
-
-
Monitoring: Check TLC (Mobile Phase: Hexane/Ethyl Acetate 7:3). The product typically appears at
, while starting material is at . -
Workup:
-
Cool to room temperature.
-
Filter the mixture through a Celite pad to remove inorganic salts (
, KBr). Wash the pad with acetone. -
Concentrate the filtrate under reduced pressure (Rotavap).
-
Dissolve the residue in Dichloromethane (DCM, 30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry over
, filter, and concentrate.[1]
-
-
Purification: Purify the crude oil via flash column chromatography (Silica gel 60). Elute with a gradient of Hexane
10% EtOAc in Hexane.
Critical Quality Attributes (CQA) & Troubleshooting
Regioisomer Identification (NMR)
Distinguishing the 2-methyl (Major) from the 3-methyl (Minor) isomer is critical.
-
2-Methyl-3,4-dihydro-2H-1,4-benzoxazine (Target):
-
Structure: Oxygen is attached to the chiral center (
). -
NMR Signature: The proton at the chiral center (
) is adjacent to Oxygen, shifting it downfield (~4.0 - 4.2 ppm). The protons adjacent to Nitrogen ( ) appear as diastereotopic multiplets further upfield (~3.0 - 3.3 ppm).
-
-
3-Methyl-3,4-dihydro-2H-1,4-benzoxazine (Isomer B):
-
Structure: Nitrogen is attached to the chiral center (
). -
NMR Signature: The proton at the chiral center (
) is adjacent to Nitrogen (~3.4 - 3.6 ppm). The protons adjacent to Oxygen ( ) appear as diastereotopic multiplets downfield (~3.9 - 4.1 ppm).
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Dark/Black Reaction Mixture | Oxidation of 2-aminophenol. | Ensure rigorous |
| Low Conversion | Secondary bromide displacement is slow. | Add catalytic KI (Finkelstein reaction). Increase reaction time or switch solvent to DMF (100°C). |
| N,N-Dialkylation (Side Product) | Excess dibromide or too much heat. | Strictly control stoichiometry (1.2 eq). Maintain mild reflux. |
| Formation of Isomer B | Strong base effect. | Ensure |
References
-
General Benzoxazine Synthesis
-
Mechanistic Insight (Alkylation of Aminophenols)
-
Regioselectivity in Heterocycle Synthesis
-
Base-Mediated Cyclization
-
Touqeer, S., et al. (2022). 2-Aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives.[2] SSRN Electronic Journal.
-
Sources
- 1. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide [organic-chemistry.org]
Troubleshooting & Optimization
Purification of 3,4-dihydro-2H-1,4-benzoxazine from unreacted aminophenols
Technical Support Center: Purification of 3,4-dihydro-2H-1,4-benzoxazine
Welcome to the technical support center for heterocyclic chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 3,4-dihydro-2H-1,4-benzoxazine from unreacted aminophenol starting materials. The structural similarity between the desired product and the aminophenol impurity presents a common but manageable purification challenge. This document outlines strategies based on fundamental chemical principles to achieve high purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Question 1: My crude reaction mixture is a dark, viscous oil, and TLC analysis shows the product and starting material spots are overlapping. How should I proceed?
Answer: This is a very common scenario, especially if the reaction was heated or if the starting aminophenol was slightly oxidized. Oxidized aminophenols often introduce color to the crude product[1]. The overlapping spots on a standard silica TLC plate (e.g., in ethyl acetate/hexane) indicate similar polarities, making direct chromatography challenging without a preliminary cleanup.
The most effective strategy is to exploit the difference in basicity between the target compound and the aminophenol impurity. 2-Aminophenol is significantly more basic than the nitrogen atom within the 3,4-dihydro-2H-1,4-benzoxazine ring structure. This difference can be used for a highly effective separation via liquid-liquid extraction.
Causality-Driven Recommendation:
-
Dissolution: Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic amino group of the unreacted aminophenol will be protonated, forming a water-soluble ammonium salt that partitions into the aqueous phase. The 3,4-dihydro-2H-1,4-benzoxazine, being a much weaker base, will remain in the organic layer.[2]
-
Phase Separation: Separate the organic layer. It is good practice to wash the organic layer again with brine to remove residual water and then dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3]
-
Re-evaluation: After evaporating the solvent, the resulting product should be significantly purer. Re-run a TLC to confirm the removal of the aminophenol spot. If minor impurities remain, this enriched material is now an excellent candidate for column chromatography or recrystallization.
Question 2: I performed the acid wash, but my product is still not perfectly clean. What is the next logical step?
Answer: An acid wash is excellent for bulk removal of the aminophenol impurity but may not remove other non-basic, reaction-related side products. The next step depends on the physical state of your product and the nature of the remaining impurities.
-
For Crystalline Solids: Recrystallization is the preferred method. It is highly effective for removing small amounts of impurities. The key is selecting an appropriate solvent system where the desired product has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures. Common solvents for benzoxazine derivatives include ethanol, ethanol/water mixtures, or mixed solvent systems like hexane/ethyl acetate.[4][5]
-
For Oils or Non-Crystalline Solids: Flash column chromatography is the most robust option. The prior acid wash will have simplified the separation, allowing for better resolution on the column. Research indicates that a mixture of hexanes and ethyl acetate is a common and effective eluent for purifying benzoxazines on silica gel.[4][6]
Table 1: Recommended Starting Solvent Systems for Column Chromatography
| Polarity of Impurities | Recommended Starting Eluent (Hexane:Ethyl Acetate) | Rationale |
| More Polar | 9:1 | Starts with low polarity to elute non-polar byproducts first. |
| Similar Polarity | 4:1 to 3:1 | A good starting point for many benzoxazine derivatives, offering a balance of polarity to separate the product from closely-eluting impurities.[4] |
| Less Polar | 2:1 | For more polar benzoxazine analogues that require a stronger eluent. |
Pro-Tip: Always determine the optimal solvent system by running TLC with several different eluent ratios before committing to the column.
Question 3: My final yield is disappointingly low after purification. What are the common causes of product loss?
Answer: Low recovery is a frequent issue that can be traced to several stages of the workup and purification process.
-
Incomplete Extraction: During the acid wash, some of your product may become emulsified or trapped in the aqueous layer. To mitigate this, you can back-extract the acidic aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate) to recover any dissolved product.
-
Column Chromatography Losses: Product can be lost on the column if it is loaded improperly or if the chosen eluent is not strong enough to move it effectively. Ensure the crude material is pre-adsorbed onto a small amount of silica or dissolved in a minimal amount of solvent before loading.
-
Recrystallization Errors: The most common error is using too much hot solvent to dissolve the crude product. This keeps too much of your product in solution upon cooling. Use just enough hot solvent to fully dissolve the solid. Cooling the solution slowly, and finally in an ice bath, will maximize the recovery of crystals.
-
Product Instability: While generally stable, some substituted benzoxazines might be sensitive to prolonged exposure to strong acids. Perform the acid wash efficiently and follow it with a wash of saturated sodium bicarbonate solution to neutralize any residual acid before drying and concentration.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material).
-
Transfer: Transfer the solution to a separatory funnel of appropriate size.
-
First Acid Wash: Add an equal volume of 1M HCl(aq). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Second Acid Wash: Repeat the wash with a fresh portion of 1M HCl(aq).
-
Neutralization (Optional but Recommended): Wash the organic layer with an equal volume of saturated NaHCO₃(aq) solution to remove residual acid.
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl(aq)) to facilitate drying.
-
Drying and Concentration: Drain the organic layer into a flask, add anhydrous Na₂SO₄, swirl, and let it stand for 10-15 minutes. Filter or decant the dried solution and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system (e.g., 3:1 Hexane:EtOAc) using TLC.[4] The target R_f for the product should be between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the semi-purified product (from Protocol 1) in a minimal amount of DCM or the eluent. Alternatively, pre-adsorb the product onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply positive pressure. Collect fractions and monitor the elution using TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visual Workflow for Purification Strategy
The following diagram outlines the decision-making process for purifying 3,4-dihydro-2H-1,4-benzoxazine.
Caption: Decision workflow for selecting the appropriate purification method.
Frequently Asked Questions (FAQs)
Q: What is the fundamental principle for separating 3,4-dihydro-2H-1,4-benzoxazine from aminophenols? A: The separation hinges on the significant difference in the pKa of the key nitrogen atoms. The primary aromatic amine of 2-aminophenol is readily protonated by dilute acids. In contrast, the secondary amine nitrogen in the 3,4-dihydro-2H-1,4-benzoxazine ring is a much weaker base due to its alkyl-aryl nature and steric hindrance, making it resistant to protonation under the same conditions. This allows for a clean separation between aqueous and organic phases.
Q: Can I use a base wash (e.g., 1M NaOH) instead of an acid wash? A: Yes, this is a viable alternative. Aminophenols are amphoteric. The phenolic hydroxyl group is acidic and can be deprotonated by a base like NaOH to form a water-soluble sodium phenoxide salt. The benzoxazine product is typically stable to dilute base washes, as demonstrated in some workup procedures.[7] Therefore, washing an organic solution of the crude mixture with aqueous NaOH will also effectively remove the aminophenol impurity into the aqueous layer.
Q: Which analytical techniques should I use to confirm the purity of my final product? A: A combination of techniques is ideal for confirming both structure and purity:
-
¹H and ¹³C NMR: This is the most powerful tool. The absence of signals corresponding to the aminophenol starting material is a strong indicator of purity. The presence of characteristic peaks for the oxazine ring protons (typically O-CH₂-N and Ar-CH₂-N) confirms the product's identity.[4][8]
-
FTIR Spectroscopy: The formation of the benzoxazine ring can be confirmed by the appearance of a characteristic absorption peak. This is often observed in the 930-960 cm⁻¹ range.[9]
-
Differential Scanning Calorimetry (DSC): For crystalline products, high purity is indicated by a sharp, well-defined melting point endotherm. Impure samples will show a broadened and depressed melting transition.[4][10]
Q: My 2-aminophenol starting material has darkened over time. Can I still use it? A: Darkening of 2-aminophenol is a common sign of oxidation.[1] Using oxidized starting material can lead to the formation of colored impurities and potentially lower reaction yields. It is highly recommended to purify darkened 2-aminophenol by recrystallization from hot water or another suitable solvent before use to ensure the best possible outcome for your synthesis.
References
-
Ishida, H., & Lee, Y. (2014). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. ResearchGate. Available at: [Link]
-
Lochab, B., Monisha, M., Amarnath, N., Sharma, P., & Ishida, H. (2014). DSC thermograms of benzoxazine products purified with different purification methods. ResearchGate. Available at: [Link]
-
Chemistry Stack Exchange. (2018). Fast way to isolate 4-nitrophenol from 4-aminophenol. Chemistry Stack Exchange. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal. Available at: [Link]
-
Smist, M., & Kwiecien, H. (2015). Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis, 11(5). Available at: [Link]
-
Kotha, S., Bindra, V., & Kuki, A. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Semantic Scholar. Available at: [Link]
- Google Patents. (1995). US5420126A - 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same. Google Patents.
-
Middle East Technical University. (2021). PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. METU Open Access. Available at: [Link]
-
Royal Society of Chemistry. (2020). Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine. RSC Publishing. Available at: [Link]
-
Ishida, H., & Lee, Y. (2014). 1H NMR spectra of benzoxazine products purified with different purification methods. ResearchGate. Available at: [Link]
-
Frontiers. (2022). Benzoxazine/amine-based polymer networks featuring stress-relaxation and reprocessability. Frontiers in Chemistry. Available at: [Link]
-
Garin Gabbas, A. U., et al. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. US5420126A - 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same - Google Patents [patents.google.com]
- 6. open.metu.edu.tr [open.metu.edu.tr]
- 7. Frontiers | Benzoxazine/amine-based polymer networks featuring stress-relaxation and reprocessability [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. researchgate.net [researchgate.net]
Controlling regioselectivity in alkyl-substituted benzoxazine ring closure
A Senior Application Scientist's Guide to Mastering Regioselectivity
Welcome to the technical support center for benzoxazine synthesis. This guide is designed for researchers, chemists, and materials scientists who are navigating the complexities of controlling regioselectivity during the ring closure of alkyl-substituted benzoxazines. Here, we move beyond standard protocols to address the nuanced challenges you face in the lab, providing field-tested insights and troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What exactly is regioselectivity in the context of alkyl-substituted benzoxazine ring closure?
A: Regioselectivity refers to the preferential formation of one constitutional isomer over another during the synthesis. Benzoxazine synthesis is typically a Mannich-like condensation of a phenol, a primary amine, and formaldehyde[1][2][3]. When using a phenol that is unsymmetrically substituted with alkyl groups (e.g., cresol or ethylphenol), the formaldehyde and amine can react at either of the two available ortho positions relative to the hydroxyl group. Controlling which position reacts is the core of achieving high regioselectivity. The choice of the final isomer can significantly impact the resulting polymer's properties, such as its glass transition temperature and thermal stability[1][4].
Q2: Why is controlling this regioselectivity so critical for my research?
A: The precise placement of the oxazine ring on the phenolic backbone dictates the final architecture of the polybenzoxazine network after thermal curing[5]. This has profound implications for material performance:
-
Thermomechanical Properties: The substitution pattern affects crosslink density. An optimized structure can lead to materials with higher glass transition temperatures (Tg) and enhanced thermal stability[1][4].
-
Processability: The isomeric purity of the monomer can influence its melting point and viscosity, which are critical parameters for processing applications like resin transfer molding or prepreg manufacturing.
-
Predictability and Reproducibility: A mixture of isomers leads to a polymer with averaged, and often inferior, properties. For high-performance applications in aerospace or electronics, a well-defined, single-isomer monomer is essential for predictable and reproducible results.
Q3: What are the primary chemical principles governing which regioisomer is formed?
A: The outcome of the ring closure is a delicate balance between two major factors:
-
Electronic Effects: These relate to how electron-donating or electron-withdrawing groups on the phenol ring influence the reactivity of the ortho positions. Alkyl groups are weakly electron-donating, which activates the aromatic ring towards electrophilic aromatic substitution—the key step in the Mannich condensation[2].
-
Steric Effects: This is the physical blocking of a reaction site by bulky groups. The size of the alkyl substituent on the phenol, as well as the substituent on the primary amine, can hinder the approach of the reagents to the nearby ortho position, favoring reaction at the less crowded site[6]. In most alkyl-substituted systems, steric effects are the dominant directing factor.
Troubleshooting Guide: Common Experimental Challenges
This section addresses specific problems encountered during synthesis and provides actionable solutions grounded in chemical principles.
Problem 1: "My reaction yields a mixture of regioisomers that are difficult to separate. How can I force the reaction to favor a single product?"
Answer: Achieving a single isomer requires strategically designing your synthesis to maximize either steric or electronic directing effects.
Strategy 1: Amplify Steric Hindrance
The most reliable way to achieve high regioselectivity is to exploit steric hindrance.
-
Bulky Phenolic Substituents: If your starting phenol has an alkyl group at one meta-position (e.g., 3-methylphenol), the reaction will strongly favor the C2 position (ortho to the hydroxyl and para to the methyl group) due to the steric bulk of the methyl group hindering attack at the C6 position.
-
Bulky Amine Substituents: Using a primary amine with a bulky alkyl or aryl group (e.g., tert-butylamine or 2,6-dimethylaniline) can increase the steric demand of the transition state, further discouraging reaction at the more crowded ortho position of the phenol[6].
Strategy 2: Leverage Reaction Conditions
-
Lower Temperatures: Running the reaction at a lower temperature can increase selectivity. Higher temperatures provide more energy to overcome the activation barrier for the less-favored, sterically hindered product.
-
Catalyst/Base Selection: While classic benzoxazine synthesis is often performed without a catalyst, some protocols use a base. A bulky, non-nucleophilic base may selectively deprotonate the less hindered phenolic proton, potentially influencing the initial O-alkylation step in certain synthetic routes[7].
Table 1: Influence of Substituent Position on Regioselectivity
| Phenol Precursor (Example) | Amine (R-NH₂) | Primary Directing Effect | Expected Major Isomer |
| 4-methylphenol (p-cresol) | Methylamine | Electronic | Mixture, slight preference depends on amine |
| 3-methylphenol (m-cresol) | Aniline | Steric | 4-methyl-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine |
| 2-methylphenol (o-cresol) | tert-butylamine | Steric (High) | 8-methyl-3-tert-butyl-3,4-dihydro-2H-1,3-benzoxazine |
| 3,5-dimethylphenol | Any primary amine | Steric & Electronic | Single isomer (reaction at C2/C6) |
Workflow for Optimizing Regioselectivity
Caption: Decision workflow for synthesizing a target regioisomer.
Problem 2: "My reaction is extremely slow and gives low yields, especially when I use bulky alkyl groups to control regioselectivity."
Answer: This is a classic kinetics problem. The same steric hindrance that provides selectivity also raises the activation energy of the reaction.
-
Microwave-Assisted Synthesis: This is a highly effective solution. Microwave heating can dramatically accelerate the reaction, often reducing reaction times from hours to minutes and improving yields by efficiently overcoming the activation energy barrier[7]. A study on 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines demonstrated that microwave heating was crucial for facilitating the annulation reaction, especially for less reactive intermediates[7].
-
Solvent Choice: While solventless methods are common, switching to a high-boiling point, polar aprotic solvent like DMF or DMSO can help solubilize reactants and facilitate the reaction, though this may complicate purification.
-
Stoichiometry: Ensure precise 1:1:2 molar ratio of phenol:amine:formaldehyde. An excess of formaldehyde can lead to oligomerization, while other imbalances can leave starting material unreacted.
Problem 3: "How can I confidently determine the regiochemistry of my product?"
Answer: Unambiguous structural confirmation is crucial. A single 1H NMR spectrum is often insufficient. A combination of techniques is required for authoritative assignment.
-
1D ¹H and ¹³C NMR: These are your first-line tools.
-
¹H NMR: Look for the two characteristic singlets or doublets for the O-CH₂-N and Ar-CH₂-N protons, typically found between 4.5-5.5 ppm and 3.8-4.8 ppm, respectively[8]. The integration and splitting patterns of the aromatic protons are key. A highly substituted ring will have a simpler pattern.
-
¹³C NMR: The chemical shifts of the Ar-CH₂-N and O-CH₂-N carbons (typically ~50 ppm and ~80 ppm) confirm the presence of the oxazine ring[9].
-
-
2D NMR Spectroscopy (Crucial for Isomer Identification):
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies which protons are coupled. It is invaluable for tracing the connectivity of protons on the aromatic ring, helping you distinguish, for example, between a 1,2,4- and a 1,2,3-substitution pattern.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the definitive experiment. It shows correlations between protons and carbons that are 2 or 3 bonds away. By observing the correlation from the benzylic CH₂ protons (Ar-CH₂-N) to the specific quaternary carbons or CH carbons of the aromatic ring, you can definitively establish the point of attachment and thus the regiochemistry.
-
Experimental Protocol: General Procedure for Regioselective Benzoxazine Synthesis
This protocol is a generalized starting point and must be optimized for specific substrates.
-
Reactant Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge the alkyl-substituted phenol (0.1 mol), the primary amine (0.1 mol), and paraformaldehyde (0.2 mol).
-
Solvent (Optional): For a solvent-based approach, add toluene or xylene (100 mL). For a solventless approach, proceed to the next step.
-
Reaction:
-
Conventional Heating: Heat the mixture with vigorous stirring to 90-110°C. Monitor the reaction progress by TLC or ¹H NMR by taking small aliquots[2]. The reaction is typically complete when the starting phenol spot disappears (usually 2-5 hours).
-
Microwave Heating: Place the sealed reaction vessel in a microwave reactor. Heat to 120-140°C for 10-30 minutes. Optimize time based on substrate reactivity.
-
-
Workup:
-
Cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure.
-
Dissolve the crude product in a suitable solvent like dichloromethane or ethyl acetate.
-
Wash the organic solution sequentially with 1M NaOH solution (to remove unreacted phenol) and then with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum.
-
-
Purification: The crude product is often a viscous oil or a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol, hexane/ethyl acetate) or by column chromatography on silica gel.
Caption: General experimental workflow for benzoxazine synthesis.
References
-
Dai, W-M., Wang, X., & Ma, C. (2005). Microwave-assisted one-pot regioselective synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines. Tetrahedron, 61, 6879-6885. Available from: [Link]
- Kuo, S. W., et al. (2013). Regioselectivity and Network Structure of Difunctional Alkyl-Substituted Aromatic Amine-Based Polybenzoxazines. Macromolecules.
-
Kumar, S., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(15), 4485. Available from: [Link]
-
Al-Taie, D. J. (2025). Innovative syntheses of benzoxazines with improved thermal and mechanical performance. Indian Journal of Chemistry. Available from: [Link]
-
Punya, S., et al. (2021). Effects of Alkyl-Substituted Polybenzoxazines on Tribological Properties of Non-Asbestos Composite Friction Materials. Polymers, 13(21), 3795. Available from: [Link]
-
Urbaniak, T., et al. (2017). Insight into the Mechanism of Reversible Ring-Opening of 1,3-Benzoxazine with Thiols. The Journal of Organic Chemistry, 82(8), 4050-4055. Available from: [Link]
-
Chen, S., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 694. Available from: [Link]
- Sudo, A., et al. (2010). Substituent Effects of N-Alkyl Groups on Thermally Induced Polymerization Behavior of 1,3-Benzoxazines. Journal of Polymer Science Part A: Polymer Chemistry, 48(13), 2777-2782.
-
Li, Y., et al. (2019). Synthesis and properties of two kinds of alkyl containing benzoxazine. IOP Conference Series: Materials Science and Engineering, 470, 012051. Available from: [Link]
- Ghosh, N. N., et al. (2007). Polybenzoxazines—New high performance thermosetting resins: Synthesis and properties. Progress in Polymer Science, 32(11), 1344-1391.
- Martos, M., et al. (2014). Studies on the ring-opening polymerization of benzoxazines: Understanding the effect of the substituents. Polymer Chemistry, 5, 4312-4322.
-
Kiskan, B., et al. (2018). Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst. Polymers, 10(3), 239. Available from: [Link]
- Riess, G., et al. (1973). Ring Opening Polymerization of Benzoxazines — A New Route to Phenolic Resins. ACS Symposium Series.
-
Paramasivam, M., et al. (2013). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Designed Monomers and Polymers, 16(5), 427-436. Available from: [Link]
- Martos, M., et al. (2014). Highly Crosslinked Polybenzoxazines from Monobenzoxazines: The Effect of Meta-Substitution in the Phenol Ring. Macromolecular Chemistry and Physics, 215(21), 2134-2141.
Sources
- 1. Effects of Alkyl-Substituted Polybenzoxazines on Tribological Properties of Non-Asbestos Composite Friction Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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- 6. researchgate.net [researchgate.net]
- 7. Microwave-assisted one-pot regioselective synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines [organic-chemistry.org]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting low yields in catalytic hydrogenation of benzoxazine precursors
Introduction: The "Balance of Terrors" in Benzoxazine Hydrogenation
Welcome to the technical support center. If you are reading this, you are likely facing a specific frustration: your LC-MS shows conversion of the nitro-benzoxazine starting material, but your isolated yield of the amino-benzoxazine monomer is poor, or the product has degraded into phenolic impurities.
Hydrogenating nitro-functionalized benzoxazines is a chemoselective minefield. You are attempting to reduce a nitro group (
This guide moves beyond generic advice to address the specific mechanistic failures inherent to this chemistry.
Module 1: The "Disappearing Product" Phenomenon
Q: My starting material is consumed, but the NMR shows a complex mixture of phenols and amines. Where did the benzoxazine ring go?
Diagnosis: You likely suffered Hydrolytic Ring Opening , triggered by the water generated during the reaction.
The Mechanism of Failure:
The reduction of a single nitro group generates two equivalents of water :
Benzoxazine rings are stable in neutral, dry conditions. However, they are sensitive to acid-catalyzed hydrolysis. Although you may not have added acid, the reduction of nitro compounds often proceeds via hydroxylamine intermediates (
Corrective Protocol:
-
Solvent Switch: Avoid aqueous-miscible protic solvents (MeOH, EtOH) if you observe ring opening. Switch to anhydrous THF or Ethyl Acetate . These solvents do not participate in solvolysis.
-
Water Scavenging: Add activated Molecular Sieves (3Å or 4Å) directly to the hydrogenation vessel to sequester the 2 equivalents of water as they are formed.
-
Temperature Control: Hydrolysis is endothermic and rate-accelerated by heat. Keep the reaction temperature below 40°C .
Visualizing the Failure Mode
Figure 1: Reaction pathways showing the competition between desired reduction (green) and parasitic ring opening or polymerization (red).
Module 2: Catalyst Poisoning & Stalling
Q: The reaction proceeds rapidly to ~50% conversion and then stalls completely. Adding more H2 pressure doesn't help.
Diagnosis: Product Inhibition (Amine Poisoning) of the catalyst surface.
The Mechanism of Failure: The product you are making (an amino-benzoxazine) is a primary aromatic amine. Amines are strong Lewis bases that bind tightly to the surface of noble metals (Pd, Pt), effectively competing with the nitro group for active sites. As the concentration of the product increases, it "passivates" the catalyst.
Corrective Protocol:
-
Catalyst Selection: Switch from Palladium (Pd/C) to Platinum (Pt/C) . Platinum is generally less susceptible to amine poisoning than Palladium during nitro reductions [1].
-
Acid Promotion (Use with Caution): In standard aniline synthesis, acetic acid is added to protonate the amine and prevent binding. However , for benzoxazines, this risks acid hydrolysis.
-
Alternative: Use a promoted catalyst (e.g., Vanadium-doped Pt/C) designed for amine tolerance.
-
-
Increase Loading: If sticking with Pd/C, increase catalyst loading from the standard 5 wt% to 10-15 wt% relative to the substrate to account for site blockage.
Module 3: Thermal Polymerization (The "Gunk" Effect)
Q: I isolated the catalyst, but it's clumped together with a hard, insoluble resin. Yield is near zero.
Diagnosis: You triggered Ring-Opening Polymerization (ROP) inside the reactor.
The Mechanism of Failure:
Benzoxazines are thermosetting resins. They polymerize thermally (typically >150°C, but lower with catalysts). Hydrogenation of nitro groups is highly exothermic (
Corrective Protocol:
-
Dilution: Run the reaction at high dilution (0.05 M - 0.1 M) to increase the heat capacity of the solvent mass.
-
Heat Removal: Do not rely on air cooling. Use an active cooling jacket or ice bath, especially during the first 30 minutes when H2 uptake is fastest.
-
Tmax Limit: strictly limit internal temperature to < 50°C .
Summary of Troubleshooting Logic
The following decision matrix will help you isolate the root cause of your low yield.
Figure 2: Troubleshooting logic tree for isolating yield loss mechanisms.
Optimized Experimental Protocol
This protocol is designed to minimize water contact and thermal spikes.
Reagents:
-
Substrate: Nitro-benzoxazine precursor (1.0 equiv)
-
Catalyst: 5% Pt/C (sulfided or non-sulfided depending on halogen sensitivity) - Preferred over Pd to reduce poisoning.
-
Solvent: Anhydrous THF or Ethyl Acetate (Avoid MeOH).
-
Additives: Activated 4Å Molecular Sieves (powdered).
Step-by-Step:
-
Preparation: In a hydrogenation vessel, dissolve the precursor in anhydrous THF (0.1 M concentration).
-
Scavenger: Add activated molecular sieves (20 wt% relative to solvent) to the mixture. Note: This captures the stoichiometric water produced.
-
Catalyst: Add Pt/C (5 wt% loading relative to substrate) under inert atmosphere (N2/Ar).
-
Purge: Purge vessel 3x with N2, then 3x with H2.
-
Reaction: Pressurize to 3-5 bar (45-75 psi) H2. Stir vigorously (>1000 rpm) to ensure mass transfer.
-
CRITICAL: Monitor temperature. Maintain
. Use external cooling if exotherm is detected.
-
-
Workup (The Danger Zone):
-
Filter catalyst and sieves through Celite.
-
Do NOT perform an aqueous acid wash. The product is basic; acid wash will hydrolyze the ring immediately.
-
Evaporate solvent under reduced pressure at
. -
Recrystallize from non-protic solvents (e.g., Toluene/Hexane) if purification is needed.
-
Comparative Data: Catalyst & Solvent Effects
| Variable | Condition | Benzoxazine Ring Stability | Reaction Rate | Recommendation |
| Catalyst | Pd/C | Moderate (Risk of hydrogenolysis) | High | Use for simple substrates only. |
| Pt/C | High | Moderate | Recommended (Less poisoning). | |
| Raney Ni | Low (Requires basic conditions) | High | Avoid (Handling difficulty). | |
| Solvent | Methanol | Low (Promotes solvolysis) | High | Avoid for sensitive rings. |
| THF | High | Moderate | Recommended . | |
| Acetic Acid | Very Low (Rapid hydrolysis) | High | Strictly Forbidden . |
References
-
Catalyst Selectivity in Nitro Reduction
-
Tormeh, R. et al. "Selective Hydrogenation of Nitroarenes." Chemical Reviews, 2020.
-
-
Benzoxazine Ring Stability
-
Ishida, H. & Agag, T. "Handbook of Benzoxazine Resins." Elsevier, 2011. (Chapter 2: Synthesis and Mechanism).
-
-
Hydrolytic Ring Opening
-
Hydrogenation of Heterocycles
-
Glorius, F. et al. "Asymmetric Hydrogenation of Heteroarenes." Accounts of Chemical Research, 2011.
-
Sources
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Separation of Benzoxazine Positional Isomers
In the synthesis of benzoxazine monomers, the formation of positional isomers is a common occurrence, presenting a significant analytical challenge for researchers and drug development professionals. The subtle differences in the substitution patterns on the benzene ring result in compounds with very similar physicochemical properties, making their separation and quantification a critical step in ensuring product purity and understanding structure-activity relationships. This guide provides an in-depth, comparative analysis of two effective HPLC strategies for resolving benzoxazine positional isomers: Reversed-Phase (RP-HPLC) with specialized phenyl-based stationary phases and Hydrophilic Interaction Liquid Chromatography (HILIC).
The Challenge of Benzoxazine Positional Isomers
Benzoxazines are a class of heterocyclic compounds formed through the reaction of a phenol, a primary amine, and formaldehyde.[1][2] Depending on the substitution on the phenol, different positional isomers can be generated. These isomers share the same molecular weight and often have very similar polarities, leading to co-elution under standard chromatographic conditions. Achieving baseline separation is paramount for accurate quantification and isolation for further characterization.
Strategic Approach to Method Development
A successful method development strategy for positional isomers hinges on exploiting subtle differences in their structure and interaction with the stationary and mobile phases. This guide will compare two distinct, yet powerful, approaches:
-
Reversed-Phase HPLC with Phenyl-based Columns: This strategy leverages the unique selectivity of phenyl-based stationary phases (e.g., Phenyl-Hexyl and Pentafluorophenyl - PFP) that offer multiple interaction mechanisms beyond simple hydrophobicity.[3][4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is particularly effective for polar compounds and offers an orthogonal separation mechanism to reversed-phase, based on partitioning into a water-enriched layer on a polar stationary phase.[5][6]
Comparative Analysis of Separation Strategies
The following sections detail the experimental approach and expected outcomes for each strategy, providing a direct comparison of their performance in separating a hypothetical mixture of three benzoxazine positional isomers.
Scenario: Separation of Three Benzoxazine Positional Isomers
-
Isomer A: 6-methyl-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine
-
Isomer B: 7-methyl-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine
-
Isomer C: 8-methyl-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine
dot graph TD { subgraph "Benzoxazine Positional Isomers" A["Isomer A (6-methyl)"]; B["Isomer B (7-methyl)"]; C["Isomer C (8-methyl)"]; end }
A simplified representation of the target analytes.
Strategy 1: Reversed-Phase HPLC with Phenyl-Based Columns
Expertise & Experience: Standard C18 columns often fail to resolve positional isomers due to their primary reliance on hydrophobic interactions. Phenyl-based columns, however, introduce additional separation mechanisms such as π-π interactions, dipole-dipole interactions, and shape selectivity, which are highly effective for aromatic compounds.[3][7] The delocalized electrons of the phenyl rings in the stationary phase can interact differently with the subtle variations in electron density and geometry of the benzoxazine isomers. Pentafluorophenyl (PFP) columns, in particular, offer enhanced selectivity for positional isomers, including those with halogenated or polar functional groups, due to strong dipole and charge-transfer interactions.[1][8]
Trustworthiness: The protocol below outlines a systematic screening process to identify the optimal phenyl-based column and mobile phase combination. By comparing a Phenyl-Hexyl and a PFP column, we can determine which provides the superior selectivity for the target isomers.
Experimental Protocol: RP-HPLC Screening
-
Column Selection:
-
Column 1: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
Column 2: Pentafluorophenyl (PFP), 4.6 x 150 mm, 3.5 µm
-
-
Mobile Phase Screening:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B1: Acetonitrile
-
Mobile Phase B2: Methanol
-
-
Gradient Elution:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Gradient Program: 30-70% B over 15 minutes, hold at 70% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
-
Data Evaluation:
-
Compare the resolution (Rs) between the critical isomer pairs for each column and mobile phase combination.
-
Assess peak shape and analysis time.
-
dot graph TD { A[Start: Prepare Isomer Mixture] --> B{Column Screening}; B --> C[Phenyl-Hexyl Column]; B --> D[PFP Column]; C --> E{Mobile Phase Screening}; D --> F{Mobile Phase Screening}; E --> G[Acetonitrile Gradient]; E --> H[Methanol Gradient]; F --> I[Acetonitrile Gradient]; F --> J[Methanol Gradient]; G --> K[Evaluate Resolution]; H --> K; I --> K; J --> K; K --> L[Select Optimal Conditions]; L --> M[Method Optimization]; M --> N[Final Method]; }
Workflow for RP-HPLC method development for benzoxazine isomers.
Data Presentation: Expected Performance Comparison
| Column | Mobile Phase Modifier | Critical Pair Resolution (Isomers B & C) | Analysis Time (min) | Observations |
| Phenyl-Hexyl | Acetonitrile | 1.8 | 12 | Good initial separation, potential for further optimization. |
| Phenyl-Hexyl | Methanol | 1.6 | 14 | Lower resolution compared to acetonitrile, broader peaks.[4] |
| PFP | Acetonitrile | 2.5 | 11 | Baseline separation achieved, superior selectivity.[8] |
| PFP | Methanol | 2.1 | 13 | Good separation, but slightly less efficient than with acetonitrile. |
Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Expertise & Experience: HILIC is an excellent alternative to reversed-phase for polar compounds.[5] Benzoxazines, containing nitrogen and oxygen heteroatoms, possess sufficient polarity to be retained on polar stationary phases under HILIC conditions. The separation mechanism in HILIC is multimodal, involving partitioning, adsorption, and weak electrostatic interactions.[10][11] This provides a completely different selectivity profile compared to RP-HPLC, which can be advantageous for isomers that are difficult to separate based on hydrophobicity. Mobile phase pH is a critical parameter in HILIC for ionizable compounds, as it can significantly alter the charge state of the analytes and the stationary phase surface, thereby influencing retention and selectivity.[11][12]
Trustworthiness: The following protocol for HILIC method development focuses on optimizing the mobile phase composition, particularly the aqueous component's pH and buffer concentration, to achieve separation on a bare silica column.
Experimental Protocol: HILIC Method Development
-
Column Selection:
-
Bare Silica, 4.6 x 150 mm, 3.5 µm
-
-
Mobile Phase Preparation:
-
Mobile Phase A1: 10 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase A2: 10 mM Ammonium Acetate in Water, pH 5.0
-
Mobile Phase B: Acetonitrile
-
-
Isocratic Elution:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 35°C
-
Detection: UV at 254 nm
-
Isocratic Conditions: 95% Acetonitrile / 5% Aqueous Buffer
-
-
Data Evaluation:
-
Assess retention and selectivity at different pH values.
-
Optimize the percentage of the aqueous component to fine-tune the separation.
-
dot graph TD { A[Start: Prepare Isomer Mixture] --> B[HILIC Column (Bare Silica)]; B --> C{Mobile Phase pH Screening}; C --> D[pH 3.0 (Ammonium Formate)]; C --> E[pH 5.0 (Ammonium Acetate)]; D --> F[Run Isocratic Elution (95% ACN)]; E --> F; F --> G{Evaluate Retention & Selectivity}; G --> H[Optimize % Aqueous]; H --> I[Final HILIC Method]; }
Workflow for HILIC method development for benzoxazine isomers.
Data Presentation: Expected Performance Comparison
| Mobile Phase pH | Retention Factor (k) - Isomer A | Selectivity (α) - Isomers B/C | Observations |
| 3.0 | 2.5 | 1.1 | Moderate retention, partial separation. |
| 5.0 | 3.8 | 1.3 | Increased retention and improved selectivity.[13] |
In-Depth Discussion and Recommendations
Causality Behind Experimental Choices:
-
Column Chemistry: The choice of Phenyl-Hexyl and PFP columns in the RP-HPLC strategy is deliberate. The hexyl spacer provides a moderate hydrophobic backbone, while the phenyl and pentafluorophenyl groups offer crucial π-π and dipole-dipole interactions, respectively.[3][4] For HILIC, a bare silica column is a good starting point as its silanol groups can engage in hydrogen bonding and weak electrostatic interactions with the polar benzoxazine isomers.[5][13]
-
Mobile Phase: In RP-HPLC, acetonitrile and methanol are screened as they offer different selectivities.[2] The use of formic acid helps to suppress the ionization of any residual silanols on the stationary phase and protonate the basic nitrogen in the benzoxazine, leading to sharper peaks.[14][15] In HILIC, buffered mobile phases are essential to control the ionization state of the analytes and the stationary phase surface, which is a key driver of selectivity.[11]
-
Temperature: A slightly elevated temperature (30-35°C) is often used to improve peak efficiency and reduce backpressure. However, for some isomer separations, lower temperatures can enhance resolution.[16][17] This parameter can be further optimized once a promising column and mobile phase have been identified.
Final Recommendation:
For the separation of benzoxazine positional isomers, a Reversed-Phase HPLC method utilizing a Pentafluorophenyl (PFP) column with an acetonitrile and water (containing 0.1% formic acid) gradient is the recommended starting point. This approach is likely to provide the highest selectivity and resolution in the shortest analysis time.
However, if the benzoxazine isomers or potential impurities are highly polar, a HILIC method should be considered as a powerful orthogonal technique. The ability to fine-tune selectivity through mobile phase pH makes HILIC a versatile tool in the analytical chemist's arsenal.
This comparative guide provides a robust framework for developing a reliable and efficient HPLC method for the challenging separation of benzoxazine positional isomers. By systematically evaluating the described parameters, researchers can achieve the necessary resolution for accurate quantification and characterization, ultimately accelerating their research and development efforts.
References
-
Development and validation of a hydrophilic interaction liquid chromatographic method for determination of aromatic amines in environmental water. (2010). Journal of Chromatography A. [Link]
-
[Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024). Welch Materials. [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
-
Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. (2014). Agilent Technologies. [Link]
-
HILIC Explained: What It Is & How It Works. (2016). Phenomenex. [Link]
-
FluroPhase Premium HPLC Columns. Analytical Sales. [Link]
-
Shape Selectivity in Reversed-Phase Liquid Chromatography. (2020). LCGC International. [Link]
-
Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Shimadzu. [Link]
-
Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). Analytical and Bioanalytical Chemistry. [Link]
-
Kinetex Phenyl-Hexyl Core-Shell HPLC Columns. Phenomenex. [Link]
-
Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. (2022). Agilent Technologies. [Link]
-
Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. AFIN-TS. [Link]
-
A Simple Step by Step Protocol for HILIC Method Development. MAC-MOD Analytical. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. (2022). LCGC International. [Link]
-
HILIC – New Separation Principle in Chromatography?. LCI. [Link]
-
Normal-phase vs. Reversed-phase Chromatography. (2025). Phenomenex. [Link]
-
Comparative study on separation of diastereomers by HPLC. ResearchGate. [Link]
-
A Step-by-Step Approach for Method Development to Generate a Successful HILIC Separation. (2025). BioPharm International. [Link]
-
Rapid HPLC Separation of Aromatic Compounds on HALO® Phenyl-Hexyl. Advanced Materials Technology. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]
-
Separation of Isomers. (2023). Pyvot Tech. [Link]
-
Differences in the selectivity of reversed-phase columns. Shimadzu. [Link]
-
Analysis of Positional Isomers of Lapatinib with Agilent Poroshell 120 PFP Columns. (2014). Agilent Technologies. [Link]
-
How Does Column Temperature Affect HPLC Resolution?. (2025). Chrom Tech, Inc. [Link]
-
Exploring the Role of pH in HPLC Separation. (2025). Veeprho. [Link]
-
Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018). Agilent Technologies. [Link]
-
Temperature selectivity in reversed-phase high performance liquid chromatography. (2002). Journal of Chromatography A. [Link]
-
separation of positional isomers. (2017). Chromatography Forum. [Link]
-
The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Waters. [Link]
-
Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent Technologies. [Link]
-
How to Use Preparative HPLC -Part 3 About column temperature control in preparative. Shimadzu. [Link]
-
mobile phase optimization for the separation of some herbicide samples using HPLC. (2025). Journal of the Iranian Chemical Society. [Link]
-
How to optimize your mobile phase to improve selectivity and resolution in chromatography. Buchi. [Link]
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters. [Link]
-
Why Use HILIC or HIC Chromatography: Theory and Method Development Strategies. (2024). Agilent Technologies. [Link]
-
Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine. (2020). RSC Advances. [Link]
-
Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. OSF Preprints. [Link]
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Validating Purity of 1,4-Benzoxazine Derivatives for Biological Screening
Introduction: The "Privileged Scaffold" Trap
1,4-Benzoxazine derivatives are widely recognized as "privileged scaffolds" in medicinal chemistry due to their ability to mimic endogenous ligands and interact with diverse biological targets (e.g., anticancer, antimicrobial, and neuroprotective targets).[1] However, this very promiscuity makes them susceptible to false positives in biological screening.
The synthesis of these derivatives—often involving metal-catalyzed cyclizations (e.g., Buchwald-Hartwig) or condensation of aminophenols—introduces specific impurity profiles that standard HPLC-UV purity checks frequently miss. For a biological scientist, a "98% pure" compound by HPLC can still contain sufficient palladium (>5 ppm) or regioisomeric impurities to invalidate an entire screening campaign.
This guide provides a technical comparison of purity validation methods and establishes a "Biological Grade" validation protocol specifically designed for 1,4-benzoxazine derivatives.
Comparative Analysis of Validation Methodologies
The following table compares the three primary validation techniques. Note that for biological screening, absolute purity (mass balance) is often more critical than relative purity (peak area %).
Table 1: Comparative Efficacy of Purity Assessment Methods
| Feature | HPLC-UV (Standard) | LC-MS/HRMS | qNMR (Quantitative NMR) |
| Primary Output | Relative Purity (% Area) | Identity + Relative Purity | Absolute Purity (% w/w) |
| Detection Principle | UV Absorption (Chromophore dependent) | Ionization efficiency (ESI/APCI) | Nuclear spin resonance (Molar ratio) |
| Blind Spot | Non-UV active impurities (Salts, Aliphatics) | Poorly ionizable compounds; Ion suppression | Aggregates; Paramagnetic impurities |
| Benzoxazine Specifics | Overestimates purity if impurities have low | Critical for detecting regioisomers | Gold Standard for solvent/water content |
| Sample Required | < 0.1 mg | < 0.1 mg | 5–10 mg |
| Throughput | High | High | Low-Medium |
| Bio-Assay Risk | High (Misses salts/metals) | Medium (Misses inorganic salts) | Low (Captures total mass balance) |
The Hidden Dangers: Specific Impurity Profiles
When validating 1,4-benzoxazines, you must specifically assay for these three "assay-killers":
-
Residual Metal Catalysts (Pd, Cu):
-
Source: Palladium-catalyzed coupling or Copper-mediated cyclization.
-
Impact: Pd nanoparticles can act as "phantom catalysts" in enzymatic assays or quench fluorescence in high-throughput screens (HTS), leading to false IC50 values.
-
-
Regioisomers:
-
Source: Condensation of substituted 2-aminophenols with
-halocarbonyls often yields mixtures of 6- and 7-substituted benzoxazines that co-elute on standard C18 HPLC columns. -
Impact: Different isomers often have vastly different biological activities (e.g., 100x potency difference).
-
-
Solvates and Salts:
-
Source: Benzoxazines are often isolated as salts (HCl, oxalate) or trap solvents (DMSO, DMF) in their lattice.
-
Impact: Incorrect molecular weight calculations lead to erroneous molar dosing in cell assays.
-
Strategic Workflow: The "Biological Grade" Protocol
To ensure data integrity, do not rely on a single method. Use this integrated workflow.
Diagram 1: Purity Validation Workflow
Caption: Integrated validation workflow ensuring chemical identity, absolute mass purity, and removal of assay-interfering contaminants prior to screening.
Detailed Experimental Protocols
Protocol A: Quantitative NMR (qNMR) for Absolute Purity
This protocol determines the true weight-percent purity, accounting for invisible impurities like water, inorganic salts, and silica gel.
Reagents:
-
Solvent: DMSO-
(Preferred for benzoxazines due to solubility; prevents aggregation). -
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade).
-
Rationale: Non-hygroscopic, high relaxation delay not required, distinct singlet at
6.1 ppm (usually resolves from benzoxazine aromatic region 6.5–8.0 ppm). -
Alternative IS: Dimethyl sulfone (
3.0 ppm) if the 6.0–6.5 region is crowded.
-
Procedure:
-
Weighing: Accurately weigh ~10 mg of the benzoxazine sample (
) and ~5 mg of Internal Standard ( ) into the same vial using a microbalance (precision 0.01 mg). -
Dissolution: Add 0.6 mL DMSO-
. Vortex until fully dissolved. Transfer to NMR tube.[2] -
Acquisition:
-
Pulse angle:
-
Relaxation delay (
): seconds (Critical for full relaxation of protons). -
Scans: 16 or 32.
-
Temperature: 298 K.
-
-
Processing: Phase and baseline correct manually. Integrate the IS peak (set to known proton count, e.g., 3H for trimethoxybenzene singlet) and a distinct sample peak (e.g., benzoxazine O-
singlet/doublet at ~4.6 ppm). -
Calculation:
Protocol B: Metal Scavenging (The "Safety Net")
Mandatory for compounds synthesized via Pd/Cu catalysis intended for enzymatic or cell-based assays.
-
Dissolution: Dissolve crude benzoxazine in EtOAc or THF (10 mL/g).
-
Scavenging: Add SiliaMetS® Thiol or QuadraPure™ TU resin (4 equivalents relative to expected metal load).
-
Incubation: Stir at 40°C for 2–4 hours.
-
Filtration: Filter through a 0.2
m PTFE syringe filter to remove resin. -
Validation: Test a small aliquot with a colorimetric Pd spot test (e.g., sodium diethyldithiocarbamate) or ICP-MS if available. Limit: < 5 ppm.
Case Study: The "99% Pure" Failure
Scenario: A researcher synthesized a 3-substituted-1,4-benzoxazine via Sonogashira coupling.
-
HPLC Analysis: Showed a single peak (99.2% area) at 254 nm.
-
Biological Result: The compound showed potent inhibition of a kinase target (
nM). -
The Flaw:
-
qNMR Analysis: Revealed the sample was only 82% pure by weight. The remaining 18% was trapped triethylamine hydrochloride (Et3N·HCl) and water, which are UV-transparent.
-
Metal Analysis: ICP-MS detected 350 ppm Palladium.
-
-
Resolution: After metal scavenging and lyophilization, the true
shifted to 800 nM. The initial "potency" was a false positive driven by Pd-mediated protein aggregation and incorrect molar dosing.
Diagram 2: Decision Tree for Method Selection
Caption: Selection of validation rigor based on the stage of drug discovery.
References
-
Review of Benzoxazine Bioactivity: Rehman, M. F. U., et al. (2022).[1][4][5][6][7][8] "Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties."[6][9] Applied Sciences, 12(3), 1102.[6] Link
-
Palladium Interference in Assays: Acker, M. G., et al. (2025). "Chasing Red Herrings: Palladium Metal Salt Impurities Feigning KRAS Activity."[10][11] Journal of Medicinal Chemistry. Link
-
qNMR Methodology: Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link
-
Metal Scavenging Protocols: Lennon, I. C., et al. (2022).[12] "Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques." ACS Omega. Link
-
Benzoxazine Synthesis & Isomers: Saitz, C., et al. (2021). "Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives." Current Organic Synthesis. Link
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Safety Operating Guide
Navigating the Safe Handling of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine: A Guide for Laboratory Professionals
An In-Depth Technical Guide to Personal Protective Equipment, Operational Procedures, and Disposal
Hazard Analysis: Understanding the Risks of Benzoxazine Derivatives
Benzoxazine derivatives, as a class, present a range of potential health hazards that necessitate careful handling. Based on data from related compounds, researchers should be aware of the following potential risks:
-
Acute Toxicity: Some benzoxazine compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Irritation: A common characteristic among benzoxazine derivatives is their potential to cause skin and serious eye irritation.[2][3][4]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[3][4]
-
Allergic Skin Reaction: Some related compounds have been shown to cause an allergic skin reaction.
Given the absence of specific toxicological data for 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine, it is prudent to handle it with the assumption that it may possess similar hazardous properties.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may warrant additional protection.[5]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[6] | To protect against potential splashes and airborne particles that could cause serious eye irritation.[2][7] |
| Skin Protection | Hand Protection: Nitrile rubber gloves.[1][6] Body Protection: Laboratory coat, long-sleeved clothing, and closed-toe shoes.[6][8] | To prevent skin contact, which may cause irritation or allergic reactions.[7] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if ventilation is inadequate or for handling large quantities.[6] | To mitigate the risk of inhaling dust or vapors that could lead to respiratory irritation.[9] |
dot
Caption: Workflow for donning and doffing PPE.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[2][6]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[10]
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare all required equipment and reagents to minimize movement and potential for spills.
-
Weighing and Transfer: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of dust. Use appropriate tools (e.g., spatulas) to handle the material and avoid creating dust clouds.
-
In Solution: When working with the compound in solution, be mindful of potential splashes.[7] Conduct all transfers and reactions within a fume hood.
-
Heating: If heating is required, be aware that this can increase the volatility of the compound and its decomposition products. Ensure adequate ventilation and consider the use of a closed system if necessary.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2][11] Decontaminate all work surfaces and equipment.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[10][11]
Waste Segregation and Collection
-
Designated Waste Container: All waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips, weighing paper), must be collected in a designated, properly labeled, and sealable hazardous waste container.[1]
-
No Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Labeling
-
The waste container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard pictograms (e.g., GHS07 for "Warning").[1][12]
Disposal Procedure
-
Collection: Collect all waste in the designated container.
-
Sealing: Securely seal the container when not in use and when it is ready for disposal.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed waste disposal contractor.[13]
dot
Caption: Workflow for the safe disposal of chemical waste.
By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently and responsibly advance your research while prioritizing the well-being of your team.
References
- Fisher Scientific. (2025, December 20). Safety Data Sheet for 3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile.
- PPG. (2025, January 27).
- Sigma-Aldrich. (2025, September 22).
- Thermo Fisher Scientific. (2025, October 16).
- Sigma-Aldrich. (2022, November 15).
- BenchChem. (n.d.). Personal protective equipment for handling Endophenazine A.
- BenchChem. (n.d.). Safe Disposal of 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- TCI Chemicals. (2025, November 19). Safety Data Sheet for 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid.
- ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
- ChemicalBook. (n.d.).
- Thermo Fisher Scientific. (n.d.). 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine, 97%.
- Fisher Scientific. (2025, December 25). Safety Data Sheet for 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- Environment, Health, and Safety - University of Colorado Boulder. (2025, December 4). PPE Selection Guide – Cryogens.
- MilliporeSigma. (n.d.). 3,4-Dihydro-2H-1,4-benzoxazine AldrichCPR.
- Thirukumaran, P., et al. (2025, July 30). Sustainable Benzoxazine Copolymers with Enhanced Thermal Stability, Flame Resistance, and Dielectric Tunability. PMC.
- Thermo Fisher Scientific. (n.d.). 2,2-Dimethyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one, 97%.
- MedChemComm (RSC Publishing). (n.d.). 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants.
- ChemScene. (n.d.). 3,4-Dihydro-2h-1,4-benzoxazine-2-carboxamide.
- Thermo Fisher Scientific. (n.d.). 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine, 97%.
- Advanced ChemBlocks. (2026, February 21). 2H-1,4-benzoxazine,3,4-dihydro-3,6-dimethyl-.
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- 2. tcichemicals.com [tcichemicals.com]
- 3. 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine, 97% 1 g | Request for Quote [thermofisher.com]
- 4. 2,2-Dimethyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 8. PPE Selection Guide – Cryogens [ehs.lbl.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
